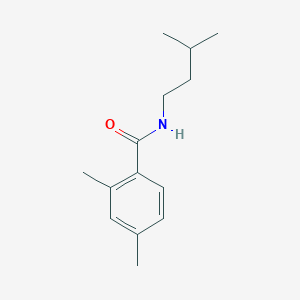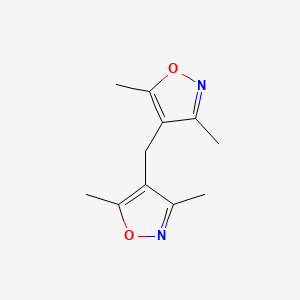![molecular formula C16H14INO4 B5311228 ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5311228.png)
ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate, also known as EFIB or Ethyl Furyl Iodobenzoyl Acrylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. EFIB is a highly versatile compound that can be used for the synthesis of a wide range of organic molecules, including natural products, pharmaceuticals, and agrochemicals. The purpose of
Aplicaciones Científicas De Investigación
Ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate has been used in a wide range of scientific research applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals. ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate has been shown to be a highly versatile compound that can be used for the synthesis of a wide range of complex organic molecules. ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate has also been used as a key intermediate in the synthesis of several bioactive compounds, including anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate is not well understood, but it is believed to involve the formation of covalent bonds with specific amino acid residues in target proteins. ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate has been shown to be highly reactive towards cysteine and histidine residues, which are commonly found in the active sites of many enzymes. ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate has also been shown to be capable of inhibiting the activity of several key enzymes involved in various biological processes, including DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects:
ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate has been shown to have a wide range of biochemical and physiological effects, depending on the specific target protein and biological pathway involved. ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate has been shown to inhibit the growth of several cancer cell lines in vitro, suggesting that it may have potential applications as an anticancer agent. ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate has also been shown to have antimicrobial activity against several bacterial and fungal species, indicating that it may have potential applications as an antimicrobial agent. ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate has also been shown to have anti-inflammatory activity, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate is its high reactivity towards specific amino acid residues, which makes it a highly versatile compound for the synthesis of complex organic molecules. ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate is also relatively easy to synthesize and purify, making it a readily available compound for use in scientific research. However, one of the main limitations of ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate is its high reactivity, which can make it difficult to control the specific reaction conditions required for the synthesis of specific target molecules. ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate can also be toxic to cells at high concentrations, which can limit its applications in certain biological assays.
Direcciones Futuras
There are several potential future directions for research on ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate, including the development of new synthetic methods for ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate and the synthesis of new bioactive compounds using ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate as a key intermediate. ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate may also have potential applications in the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate and its potential applications in various biological systems.
Métodos De Síntesis
Ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate can be synthesized through a multi-step process that involves the reaction of 2-iodobenzoic acid with furfural, followed by the reaction of the resulting intermediate with ethyl acrylate. The final product is obtained through purification and isolation steps, which typically involve column chromatography and recrystallization. The yield of ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate is typically in the range of 50-70%, depending on the specific reaction conditions used.
Propiedades
IUPAC Name |
ethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO4/c1-2-21-16(20)14(10-11-6-5-9-22-11)18-15(19)12-7-3-4-8-13(12)17/h3-10H,2H2,1H3,(H,18,19)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLHYODSOLJTOL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5311146.png)
![ethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5311153.png)
![ethyl 4-({2-(3-fluorophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5311166.png)
![(3S*,5S*)-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5311172.png)
![methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5311173.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5311175.png)

![5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5311196.png)

![4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)

![3-(2-chlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B5311213.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B5311220.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311221.png)